molecular formula C13H18BBrO3 B14031235 2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14031235
M. Wt: 313.00 g/mol
InChI Key: SGPKTZKGWOXRFR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. This reaction is usually carried out in the presence of a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner, thereby forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyphenylboronic acid
  • 4-Bromo-2-methoxyphenol
  • 2-Bromo-4-methylaniline

Uniqueness

Compared to its analogs, 2-(4-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions. Its tetramethyl-dioxaborolane moiety provides steric protection, reducing the likelihood of side reactions and increasing the overall yield of the desired product .

Properties

Molecular Formula

C13H18BBrO3

Molecular Weight

313.00 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3

InChI Key

SGPKTZKGWOXRFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

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